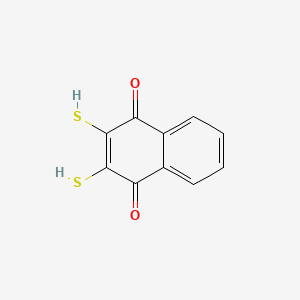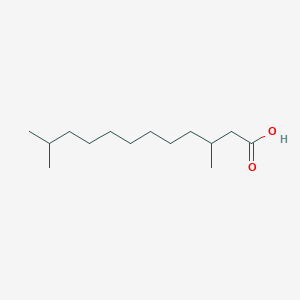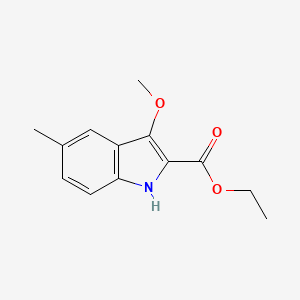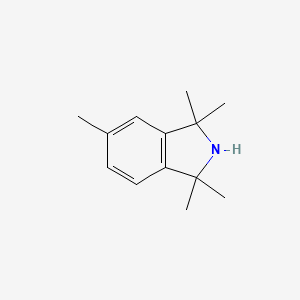![molecular formula C23H20N2O5 B12558790 3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] CAS No. 143650-47-9](/img/structure/B12558790.png)
3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]: is a chemical compound with the molecular formula C27H28N2O5 and a molecular weight of 460.52 g/mol . . This compound is characterized by its yellow to orange crystalline powder form and is primarily used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] involves the reaction of 7-diethylamino-3-formylcoumarin with phosgene . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions . The product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistent quality and yield . The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of optical materials and sensors.
Mecanismo De Acción
The mechanism of action of 3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] involves its interaction with specific molecular targets. The compound exhibits fluorescence properties due to its conjugated structure, which allows it to absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and diagnostics.
Comparación Con Compuestos Similares
Similar Compounds
7-Diethylaminocoumarin: A simpler coumarin derivative with similar fluorescent properties.
3-Formyl-7-diethylaminocoumarin: A precursor in the synthesis of 3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one].
3,3’-Carbonylbis(7-diethylaminocoumarin): Another name for the same compound.
Uniqueness
3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] is unique due to its dual coumarin structure, which enhances its fluorescent properties and makes it highly suitable for applications requiring high sensitivity and specificity.
Propiedades
Número CAS |
143650-47-9 |
|---|---|
Fórmula molecular |
C23H20N2O5 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
7-(ethylamino)-3-[7-(ethylamino)-2-oxochromene-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C23H20N2O5/c1-3-24-15-7-5-13-9-17(22(27)29-19(13)11-15)21(26)18-10-14-6-8-16(25-4-2)12-20(14)30-23(18)28/h5-12,24-25H,3-4H2,1-2H3 |
Clave InChI |
DJLOJZXCHRYEAA-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)NCC)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)


![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)



![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)


